molecular formula C12H11NO5 B1611814 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid CAS No. 33282-09-6

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Cat. No. B1611814
CAS RN: 33282-09-6
M. Wt: 249.22 g/mol
InChI Key: GOSONXHPINOGHN-UHFFFAOYSA-N
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Description

The compound “5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid” is likely to be an organic compound featuring an oxazole ring (a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms) attached to a carboxylic acid group and a 2,4-dimethoxyphenyl group1.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction or a condensation reaction2. The 2,4-dimethoxyphenyl group could potentially be introduced through a Suzuki-Miyaura cross-coupling reaction2.



Molecular Structure Analysis

The molecular structure of this compound would consist of an oxazole ring attached to a carboxylic acid group and a 2,4-dimethoxyphenyl group3. The presence of the oxazole ring and the carboxylic acid group could potentially allow for hydrogen bonding interactions.



Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The oxazole ring could potentially participate in electrophilic aromatic substitution reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature4.


Scientific Research Applications

Synthesis and Biological Activity

Novel derivatives of related chemical structures have been synthesized and evaluated for their potential biological activities. For instance, derivatives of 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid showed fungicidal and insecticidal activities, indicating the potential of similar compounds in agricultural applications (Liu, Li, & Li, 2004). Another study focused on the synthesis of (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, exploring their antioxidant activities. These compounds were developed through preparative methods leading to the production of carboxylic acids after acid hydrolysis, highlighting the versatility of oxazole derivatives in generating compounds with potential antioxidant properties (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Material Science and Polymer Synthesis

Research in materials science has explored the use of oxazole derivatives for the synthesis of highly crystalline, infusible, and insoluble materials. Studies by Kricheldorf and Thomsen (1993) on copolyesters of 4-hydroxybenzoic acid and 2-(4-carboxyphenyl)-5-hydroxybenzoxazole demonstrate the potential of oxazole derivatives in creating novel polymeric materials with specific crystalline properties (Kricheldorf & Thomsen, 1993).

Fluorescent Molecular Probes

Oxazole derivatives have been synthesized as new fluorescent solvatochromic dyes, showing strong solvent-dependent fluorescence. This property is useful in developing ultrasensitive fluorescent molecular probes for biological studies. The "push-pull" electron transfer system in these molecules allows for the investigation of various biological events and processes, highlighting the compound's relevance in biochemical research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Safety And Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination56.


Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it’s a novel compound, initial studies would likely focus on its synthesis and characterization. If it’s intended to be a drug, future research could involve studying its pharmacological effects, toxicity, and potential therapeutic applications7.


Please note that this is a general analysis based on the structural features of the compound and similar compounds. For a more accurate and detailed analysis, specific experimental data and studies related to “5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid” would be needed.


properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-16-7-3-4-8(10(5-7)17-2)11-6-9(12(14)15)13-18-11/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSONXHPINOGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=NO2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588593
Record name 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

CAS RN

33282-09-6
Record name 5-(2,4-Dimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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